4,4-Dimethyl-2-(4-nitrophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione
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Overview
Description
4,4-Dimethyl-2-(4-nitrophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione is a heterocyclic compound that features a thiadiazolidine ring This compound is notable for its unique structural properties, which include a nitrophenyl group and two methyl groups attached to the thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(4-nitrophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione typically involves the reaction of 4-nitroaniline with dimethylamine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(4-nitrophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Substituted thiadiazolidine derivatives with different functional groups.
Scientific Research Applications
4,4-Dimethyl-2-(4-nitrophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(4-nitrophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazolidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione: Lacks the nitro group, resulting in different reactivity and applications.
4,4-Dimethyl-2-(4-chlorophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione: Contains a chlorophenyl group instead of a nitrophenyl group, leading to different chemical properties.
Uniqueness
4,4-Dimethyl-2-(4-nitrophenyl)-1lambda~4~,2,5-thiadiazolidine-1,3-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61938-34-9 |
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Molecular Formula |
C10H11N3O4S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
4,4-dimethyl-2-(4-nitrophenyl)-1-oxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C10H11N3O4S/c1-10(2)9(14)12(18(17)11-10)7-3-5-8(6-4-7)13(15)16/h3-6,11H,1-2H3 |
InChI Key |
OACXQVXIMLNTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(S(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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